molecular formula C22H22FN3O5S B2603680 Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1189874-36-9

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No.: B2603680
CAS No.: 1189874-36-9
M. Wt: 459.49
InChI Key: XUCHLICBCMLVFT-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro connection involving a nitrogen-containing heterocycle

Preparation Methods

The synthesis of Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl)sulfonyl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorophenyl group and the sulfonyl benzoate moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate can be compared with other azaspiro compounds, such as:

Properties

IUPAC Name

ethyl 4-[[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S/c1-2-31-21(28)15-6-8-18(9-7-15)32(29,30)26-12-10-22(11-13-26)24-19(20(27)25-22)16-4-3-5-17(23)14-16/h3-9,14H,2,10-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCHLICBCMLVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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